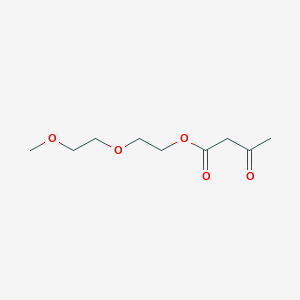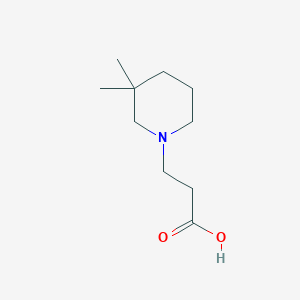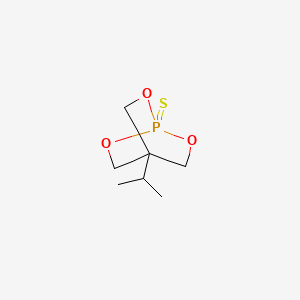
3,3'-Iminodibutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Iminodibutan-2-ol is an organic compound with the molecular formula C8H19NO2. It is a derivative of butanol and contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Iminodibutan-2-ol typically involves the reaction of butan-2-ol with an appropriate amine under controlled conditions. One common method is the reductive amination of butan-2-one with ammonia or a primary amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of 3,3’-Iminodibutan-2-ol often employs continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic hydrogenation of butan-2-one in the presence of an amine, followed by purification steps such as distillation and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Iminodibutan-2-ol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, alcohols
Substitution: Amides, esters
Wissenschaftliche Forschungsanwendungen
3,3’-Iminodibutan-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3’-Iminodibutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminobutan-2-ol: Similar structure but lacks the iminodibutan group.
2-Amino-3-butanol: Another similar compound with different positioning of the amino and hydroxyl groups.
Uniqueness
3,3’-Iminodibutan-2-ol is unique due to its dual functional groups (amino and hydroxyl), which provide it with versatile reactivity and a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
6959-06-4 |
|---|---|
Molekularformel |
C8H19NO2 |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
3-(3-hydroxybutan-2-ylamino)butan-2-ol |
InChI |
InChI=1S/C8H19NO2/c1-5(7(3)10)9-6(2)8(4)11/h5-11H,1-4H3 |
InChI-Schlüssel |
BVXKSRVXGSQWLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)O)NC(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)

![tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)







![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)
